molecular formula C6H3BrN2O B6333484 5-Bromo-4-hydroxynicotinonitrile CAS No. 1160923-97-6

5-Bromo-4-hydroxynicotinonitrile

Cat. No. B6333484
CAS RN: 1160923-97-6
M. Wt: 199.00 g/mol
InChI Key: JJNPXAFLCPYPCD-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199.0000 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 5-Bromo-4-hydroxynicotinonitrile involves several steps. In one experiment, a solution of 1,4-dihydro-4-oxonicotinonitrile was reacted with bromine in acetic acid at 90°C for 6 hours. The resulting reaction mixture was further stirred at 90°C for 3 hours. After cooling to room temperature, the mixture was concentrated in vacuo. The solid residue was triturated with ethanol to give 5-bromo-4-oxo-1,4-dihydropyridine-3-carbonitrile .


Molecular Structure Analysis

5-Bromo-4-hydroxynicotinonitrile contains a total of 13 bonds; 10 non-H bonds, 4 multiple bonds, 3 double bonds, 1 triple bond, 1 six-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

5-Bromo-4-hydroxynicotinonitrile is a laboratory chemical with a molecular weight of 199.0000 . Its physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.

Scientific Research Applications

Herbicide Resistance in Plants

One notable application of 5-Bromo-4-hydroxynicotinonitrile, through its close relative bromoxynil, involves conferring herbicide resistance to transgenic plants. This is achieved by introducing a gene from a soil bacterium that encodes a nitrilase enzyme, capable of detoxifying bromoxynil into a non-toxic compound. Transgenic tobacco plants expressing this gene have shown resistance to high levels of bromoxynil, demonstrating a potential strategy for protecting crops against herbicidal damage while minimizing environmental impact (Stalker, Mcbride, & Malyj, 1988).

Microbial Degradation of Bromoxynil

Another significant research avenue is the microbial degradation of bromoxynil, which is crucial for understanding its environmental fate and developing bioremediation strategies. Various bacteria capable of metabolizing bromoxynil have been isolated, such as strains from the Klebsiella and Acinetobacter genera. These organisms can transform bromoxynil into less harmful compounds, offering insights into natural attenuation processes and potential applications in bioremediation of contaminated sites (Mcbride, Kenny, & Stalker, 1986); (Cai, Chen, Xu, & Cai, 2011).

Analytical Methods for Bromoxynil Detection

Research has also focused on developing analytical methods for the detection and quantification of bromoxynil in environmental samples. Such methods are essential for monitoring its presence and concentration in agricultural settings and natural water bodies, aiding in the assessment of its environmental impact and compliance with regulatory standards. Flow injection spectrophotometry, for example, has been proposed as a rapid and efficient technique for bromoxynil detection, which could be applied to various matrices including water and soil samples (Jan, Shah, & Bashir, 2006).

Safety and Hazards

5-Bromo-4-hydroxynicotinonitrile is classified as having acute toxicity, whether oral, dermal, or through inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNPXAFLCPYPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-hydroxynicotinonitrile

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